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Core Science & Biosynthesis

Foundational

A Technical Guide to Tributyl(vinyl)tin-d3: Properties, Applications, and Experimental Considerations

Introduction In the landscape of modern analytical and synthetic chemistry, the use of isotopically labeled compounds is indispensable for achieving high levels of precision and accuracy. Among these, deuterated organoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern analytical and synthetic chemistry, the use of isotopically labeled compounds is indispensable for achieving high levels of precision and accuracy. Among these, deuterated organotin reagents play a crucial role, particularly as internal standards in mass spectrometry-based analyses and as probes in mechanistic studies. This guide provides an in-depth technical overview of tributyl(vinyl)tin-d3, a deuterated analogue of the versatile organostannane reagent, tributyl(vinyl)tin.

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been extensively utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] Their utility stems from their ability to transfer organic groups to other molecules with high selectivity. The introduction of deuterium into the vinyl moiety of tributyl(vinyl)tin creates a molecule with nearly identical chemical properties to its non-deuterated counterpart but with a distinct mass. This mass difference is the cornerstone of its application as an internal standard, allowing for precise quantification in complex matrices by correcting for variations in sample preparation and instrument response.[2] The use of stable isotopes like deuterium provides a robust and non-radioactive method for such analyses.[2]

This guide will detail the chemical structure and properties of tributyl(vinyl)tin-d3, discuss its primary applications in a research and drug development context, and provide a practical experimental protocol for its use as an internal standard.

Chemical Structure and Physicochemical Properties

Tributyl(vinyl)tin-d3 is a derivative of tributyl(vinyl)tin where the three hydrogen atoms on the vinyl group are replaced with deuterium atoms. This substitution has a minimal effect on the compound's reactivity and physical properties but results in a significant and easily detectable mass shift.

The chemical structure can be represented as:

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the deuterated compound is specified, the CAS number typically refers to the unlabeled parent compound.[3][4][5]

PropertyValueSource(s)
IUPAC Name tributyl(ethenyl-d3)stannane-
Synonyms Tri-n-butyl(vinyl-d3)tin, Tributyl(vinyl)stannane-d3[3][4]
CAS Number 7486-35-3 (unlabeled)[3][4][5]
Molecular Formula C₁₄D₃H₂₇Sn[3]
Molecular Weight ~320.12 g/mol [3]
SMILES [2H]C(=C([2H])(CCCC)CCCC)[2H][3]
InChI InChI=1S/3C4H9.C2H3.Sn/c31-3-4-2;1-2;/h31,3-4H2,2H3;1H,2H2;/i;1D,2D3;[3]
Appearance Clear, colorless to pale yellow liquid[1][6]
Boiling Point 104-106 °C at 3.5 mmHg (for unlabeled)[1][7]
Density ~1.085 g/mL at 25 °C (for unlabeled)[1][7]

Core Applications in Research and Development

The primary utility of tributyl(vinyl)tin-d3 lies in its application as an internal standard for the quantification of its non-deuterated analogue, tributyl(vinyl)tin, and other related organotin compounds. Organotin compounds, including tributyltin (TBT), are known environmental pollutants and are monitored in various matrices such as water, sediment, and biological tissues.[8][9] Accurate quantification is crucial for toxicological studies and environmental monitoring.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Compensates for Matrix Effects: Biological and environmental samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. Since the deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.

  • Corrects for Sample Loss: During sample extraction, cleanup, and derivatization, some amount of the analyte may be lost. The deuterated internal standard is added at the beginning of the sample preparation process and is subject to the same losses as the native analyte. By measuring the final ratio of the two, the initial concentration of the analyte can be accurately determined.

  • Improves Precision and Accuracy: By accounting for variations in sample handling and instrument performance, the use of a deuterated internal standard significantly improves the precision and reproducibility of the analytical method.

Experimental Protocol: Quantification of Tributyltin in a Sample Matrix

The following is a generalized protocol for the use of tributyl(vinyl)tin-d3 as an internal standard for the quantification of tributyltin species using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be adapted and validated for the specific matrix and instrumentation used.

Step-by-Step Methodology
  • Preparation of Standards and Reagents:

    • Prepare a stock solution of tributyl(vinyl)tin-d3 in a high-purity solvent such as methanol or isooctane at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards of the non-deuterated analyte (e.g., tributyltin chloride) in the same solvent, covering the expected concentration range in the samples.

  • Sample Preparation and Spiking:

    • Accurately weigh or measure a known amount of the sample (e.g., 1 g of sediment or 100 mL of water).

    • Spike the sample with a known amount of the tributyl(vinyl)tin-d3 internal standard solution at the very beginning of the extraction procedure. The amount added should result in a detector response similar to that of the analyte in the middle of the calibration range.

    • Rationale: Early spiking ensures that the internal standard undergoes all the same processing steps as the analyte, providing the most accurate correction for losses and matrix effects.

  • Extraction and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction appropriate for the sample matrix to isolate the organotin compounds.

    • Organotin compounds are often derivatized to increase their volatility for GC analysis. A common method is ethylation using sodium tetraethylborate.

    • Rationale: Derivatization converts the polar organotin compounds into more volatile and thermally stable species suitable for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized extract into the GC-MS system.

    • Use a GC column and temperature program optimized for the separation of the ethylated organotin compounds.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the derivatized analyte and the deuterated internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected ions of the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

    • Calculate the response ratio for the unknown samples and determine their concentrations using the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of tributyltin using tributyl(vinyl)tin-d3 as an internal standard.

Caption: Workflow for organotin quantification using a deuterated internal standard.

Safety and Handling

Tributyl(vinyl)tin-d3, like its non-deuterated counterpart and other organotin compounds, is hazardous and must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and harmful in contact with skin.[10][11] It can cause skin and serious eye irritation and is suspected of damaging fertility or the unborn child.[7][9] Furthermore, organotin compounds are very toxic to aquatic life with long-lasting effects.[9][10]

When handling this compound, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid inhalation of vapors and contact with skin and eyes.[12]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

  • Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

Tributyl(vinyl)tin-d3 is a valuable tool for researchers and analytical scientists, particularly in the fields of environmental science and toxicology. Its utility as an internal standard in mass spectrometry provides a reliable and accurate method for the quantification of tributyltin compounds in complex matrices. Understanding its chemical properties, the rationale for its use, and the appropriate experimental and safety protocols are essential for its effective and safe application in a laboratory setting. The principles outlined in this guide can be broadly applied to the use of other deuterated compounds in quantitative analysis, highlighting the power of stable isotope labeling in modern chemical research.

References
  • Cas 7486-35-3, Tributyl(vinyl)tin. LookChem. [Link]

  • Vinyl tributyltin. Wikipedia. [Link]

  • Tributyl(vinyl)tin. AMERICAN ELEMENTS. [Link]

  • Tributylvinyltin. PubChem. [Link]

  • Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

  • Halogen–deuterium exchange reaction mediated by tributyltin hydride using THF-d8 as the deuterium source. ResearchGate. [Link]

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. PubMed. [Link]

  • Applications for Deuterium. Isowater Corporation. [Link]

Sources

Exploratory

Stability and degradation pathways of tributyl(vinyl)tin-d3 under ambient conditions

An In-Depth Technical Guide to the Stability and Degradation of Tributyl(vinyl)tin-d3 Under Ambient Conditions Executive Summary Tributyl(vinyl)tin-d3 is a deuterated organotin compound primarily utilized as a stable iso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Degradation of Tributyl(vinyl)tin-d3 Under Ambient Conditions

Executive Summary

Tributyl(vinyl)tin-d3 is a deuterated organotin compound primarily utilized as a stable isotope-labeled internal standard for the quantitative analysis of its non-labeled analogue, a molecule of interest in various chemical and environmental studies. Understanding its stability and degradation pathways under ambient conditions—exposure to light, air, and moisture—is paramount for ensuring data integrity in analytical applications and for assessing its environmental fate. This guide provides a detailed examination of the chemical profile of tributyl(vinyl)tin-d3, elucidates its primary degradation mechanisms, and offers a comprehensive, self-validating experimental protocol for its stability assessment. The principal degradation pathway involves the sequential cleavage of the tin-carbon bonds (debutylation), a process driven by photolytic, oxidative, and hydrolytic pressures, which progressively transforms the parent compound into less alkylated, more polar, and less toxic derivatives: dibutyltin (DBT), monobutyltin (MBT), and ultimately, inorganic tin.

Section 1: Introduction and Chemical Profile

Overview of Tributyl(vinyl)tin-d3

Tributyl(vinyl)tin-d3, with the chemical formula (CH₃CH₂CH₂CH₂)₃SnCD=CD₂, is an organometallic compound where a central tin (Sn) atom is covalently bonded to three n-butyl groups and one deuterated vinyl group. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) signature, making it an ideal internal standard for mass spectrometry-based analytical methods. Its structural analogue, tributyl(vinyl)tin, is used in organic synthesis, particularly in Stille coupling reactions.[1] The stability of the deuterated standard is a critical parameter, as its degradation can lead to inaccurate quantification of the target analyte.

Physicochemical Properties

The inherent stability of an organotin compound is governed by its physical and chemical properties. Tributyl(vinyl)tin is a liquid at room temperature with low water solubility and low vapor pressure, indicating that it is not highly volatile but will readily partition to surfaces and organic matrices.[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C₁₄H₂₇D₃Sn[5]
Molar Mass 320.1 g/mol [5]
Appearance Colorless Liquid[2]
Density ~1.085 g/mL at 25 °C[1][3]
Boiling Point 104-106 °C at 3.5 mmHg[1][3]
Water Solubility Not miscible or difficult to mix[3]
Stability Stable under normal storage conditions; sensitive to moisture, light, and strong oxidizing agents.[6]
The Nature of the Tin-Carbon Bonds

The chemistry of tributyl(vinyl)tin-d3 is dominated by the nature of the tin-carbon (Sn-C) bond. This bond is significantly more polarized than a carbon-carbon bond and possesses lower bond energy, making it the primary site of chemical reactivity and degradation. Both the Sn-butyl and Sn-vinyl bonds are susceptible to cleavage, but the sequential loss of butyl groups is the most well-documented degradation pathway for tributyltin (TBT) compounds.[7][8][9] This process, known as dealkylation or debutylation, is the central theme of its environmental and chemical degradation.

Section 2: Primary Degradation Pathways

Under ambient conditions, tributyl(vinyl)tin-d3 is subject to several parallel degradation mechanisms. The cleavage of the Sn-C bond can be initiated by ultraviolet (UV) light, reaction with atmospheric oxidants, and, to a lesser extent, hydrolysis.

Photodegradation (Photolysis)

Photodegradation is a major abiotic pathway for the breakdown of TBT compounds in the environment.[2] The energy from sunlight, particularly in the UV spectrum, is sufficient to induce homolytic cleavage of the Sn-C bonds, generating radical intermediates. This process is a key driver of degradation for samples left exposed to light on a lab bench or in sunlit environments.[10][11]

Causality: The Sn-C bond dissociation energy is low enough to be overcome by photons in the UVA and UVB range. This initiates a radical chain reaction that progressively cleaves the butyl groups from the tin center. The presence of photosensitizing substances in a matrix can further accelerate this process.[2]

Primary Products: The initial step is the formation of a dibutyl(vinyl)tin-d3 radical and a butyl radical. The organotin radical can then react with other species (e.g., oxygen, water) to form more stable degradation products like dibutyltin derivatives.

Photodegradation parent Tributyl(vinyl)tin-d3 radicals Dibutyl(vinyl)tin-d3 Radical + Butyl Radical parent->radicals UV Light (hν) dbt_deriv Dibutyltin (DBT) Derivatives radicals->dbt_deriv Further Reactions (Oxidation, H-abstraction)

Photodegradation initiation via UV light.
Oxidative Degradation

Exposure to atmospheric oxygen and other oxidants (e.g., ozone, hydroxyl radicals) can lead to the oxidative cleavage of the Sn-C bonds. This is a critical pathway in an open-air environment. Reactive oxygen species (ROS) are known to be involved in the degradation of TBT in biological systems and can play a similar role abiotically.[12]

Causality: The polarized Sn-C bond is susceptible to attack by electrophilic oxygen species. This process can lead to the formation of hydroperoxides and ultimately cleave the butyl group, often resulting in the formation of tin-oxygen bonds, such as in stannoxanes.[13]

Primary Products: The reaction cascade can be complex, but the overarching result is the conversion of TBT to DBT and the formation of tin oxides or hydroxides upon further degradation.

Oxidation parent Tributyl(vinyl)tin-d3 intermediate Oxygenated Intermediates parent->intermediate O₂, O₃, •OH products Dibutyltin (DBT) Derivatives + Butyl Oxidation Products intermediate->products C-Sn Cleavage

Oxidative cleavage of the Sn-C bond.
Hydrolytic Degradation

While organotin compounds with four Sn-C bonds are generally stable to water, the presence of even trace amounts of acid or base, or interaction with Lewis acidic sites on surfaces (like silica from glass), can catalyze hydrolysis.[6][14] Although this pathway is slower than photodegradation under neutral conditions, it can become significant over long-term storage, especially if the compound is exposed to moisture.[2]

Causality: Water can act as a nucleophile, attacking the electrophilic tin center. This process is highly dependent on pH and is generally slow for tetraorganotins under ambient conditions but represents a potential degradation route.[2] The result is the replacement of an organic group with a hydroxyl group, leading to organotin hydroxides which can then condense to form stannoxanes (-Sn-O-Sn-).[13]

Primary Products: Tributyltin hydroxide and its condensation product, bis(tributyltin) oxide (TBTO), although the initial cleavage would likely still favor the butyl group over the vinyl group.

Section 3: Consolidated Degradation Model and Influencing Factors

The various degradation pathways converge on a single, overarching model of stepwise debutylation. Tributyl(vinyl)tin-d3 degrades to dibutyl(vinyl)tin-d3, which further degrades to monobutyl(vinyl)tin-d3, and finally to inorganic tin (Sn⁴⁺) and degradation products of the vinyl group.

A Unified Degradation Map

Unified_Degradation cluster_main Stepwise Debutylation Cascade cluster_drivers TBT Tributyl(vinyl)tin-d3 (Parent Compound) DBT Dibutyl(vinyl)tin-d3 (Primary Degradant) TBT->DBT - Butyl Group MBT Monobutyl(vinyl)tin-d3 (Secondary Degradant) DBT->MBT - Butyl Group Sn Inorganic Tin (Sn⁴⁺) + Vinyl-d3 Products MBT->Sn - Butyl Group light Photolysis light->TBT light->DBT light->MBT oxygen Oxidation oxygen->TBT oxygen->DBT oxygen->MBT water Hydrolysis water->TBT water->DBT water->MBT

Consolidated degradation pathway of tributyl(vinyl)tin-d3.
Summary of Environmental Factors Influencing Stability

The rate of degradation is not intrinsic but is heavily influenced by the surrounding conditions.

FactorImpact on Degradation RateRationale & CausalitySource(s)
Light (UV) High Impact: Significantly accelerates degradation.Provides the activation energy for photolytic cleavage of Sn-C bonds.[2][10][11]
Oxygen Moderate Impact: Promotes oxidative degradation.Acts as a reagent in the oxidative cleavage of Sn-C bonds.[12]
Temperature Moderate Impact: Higher temperatures increase reaction rates.Provides thermal energy to overcome activation barriers for all degradation reactions.[10]
Humidity/Moisture Low to Moderate Impact: Can lead to slow hydrolysis.Water acts as a nucleophile; this effect is enhanced by acidic or basic conditions.[2][6]
Matrix/Surface Variable Impact: Adsorption can either stabilize or catalyze degradation.TBT compounds readily adsorb to surfaces. This can shield them from light but also expose them to catalytic sites (e.g., on silica).[2][15][16]

Section 4: Practical Guidance for Storage and Handling

Based on the degradation pathways, the following best practices are essential to maintain the integrity of tributyl(vinyl)tin-d3 standards:

  • Store in the Dark: Use amber glass vials or store in a light-proof container to prevent photodegradation.

  • Store Cold: Refrigeration (~4°C) is recommended to reduce the rate of all chemical reactions.

  • Store Under Inert Atmosphere: After opening, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize hydrolytic degradation.

Section 5: Experimental Protocol for Stability Assessment

This section outlines a robust, self-validating protocol for quantifying the degradation of tributyl(vinyl)tin-d3 under simulated ambient conditions.

Objective

To determine the degradation rate and identify the primary degradation products of tributyl(vinyl)tin-d3 when exposed to a combination of ambient light, air, and temperature over a defined period.

Experimental Design and Rationale

A self-validating design requires carefully chosen controls to isolate the effects of different environmental factors.

  • Test Condition (Ambient): Sample exposed to ambient laboratory light (fluorescent), air, and temperature (~20-25°C). This is the primary test condition.

  • Control 1 (Dark): Sample wrapped in aluminum foil and stored alongside the test sample. This isolates the effects of thermal and oxidative degradation from photodegradation.

  • Control 2 (Reference Standard): A stock solution stored under ideal conditions (refrigerated, dark). This sample is analyzed at each time point to control for any variability in the analytical instrumentation.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of tributyl(vinyl)tin-d3 in a suitable anhydrous solvent (e.g., hexane or isooctane) at a concentration of ~100 µg/mL.

    • Rationale: Hexane is a non-polar, aprotic solvent that minimizes solubility issues and hydrolytic reactions. The concentration is high enough for easy dilution and detection.

  • Exposure Setup:

    • Aliquot 1.0 mL of the stock solution into several clear 2 mL GC vials for the "Ambient" condition and into several amber or foil-wrapped vials for the "Dark" control.

    • Leave the vials uncapped but covered with perforated parafilm to allow air exchange while preventing gross contamination.

    • Place all vials in a well-ventilated fume hood under standard laboratory fluorescent lighting.

  • Time-Point Sampling (t = 0, 1, 3, 7, 14, 28 days):

    • At each time point, take one "Ambient" vial and one "Dark" vial for analysis.

    • The t=0 sample is prepared and analyzed immediately to establish the initial concentration.

  • Sample Preparation for GC-MS Analysis:

    • Evaporation: Gently evaporate the solvent from the 1.0 mL sample vial under a stream of nitrogen to concentrate the residue.

    • Reconstitution: Reconstitute the residue in 1.0 mL of hexane.

    • Derivatization:

      • To the 1.0 mL sample, add 1 mL of a sodium acetate/acetic acid buffer (pH 4.5).

      • Add 50 µL of a freshly prepared 20% solution of sodium tetraethylborate (NaBEt4) in methanol.[17]

      • Vortex the mixture for 30 minutes to allow the derivatization reaction to complete.

      • Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.

    • Causality of Derivatization: The degradation products (DBT, MBT) are polar and non-volatile. GC analysis requires analytes to be volatile. NaBEt4 is an ethylating agent that replaces the remaining hydroxyl or oxide groups on the tin atom with ethyl groups. This creates fully alkylated, non-polar, and volatile derivatives (e.g., ethyl-dibutyl(vinyl)tin-d3) that can be easily analyzed by GC.[17][18]

  • Analytical Method (GC-MS):

    • Instrument: Gas Chromatograph with a Mass Spectrometer detector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 60°C, ramp to 250°C at 10°C/min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode to look for the parent compound and the ethylated derivatives of the expected degradation products (DBT and MBT), using their characteristic m/z values.

Data Analysis and Interpretation
  • For each time point, calculate the peak area of the parent tributyl(vinyl)tin-d3.

  • Normalize this area to an injection standard (if used) or compare it directly to the t=0 sample area.

  • Plot the percentage of the parent compound remaining vs. time for both the "Ambient" and "Dark" conditions.

  • Identify and semi-quantify the appearance of degradation products (ethylated DBT and MBT) over time.

Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure & Sampling cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (100 µg/mL in Hexane) aliquot Aliquot into Vials prep_stock->aliquot setup Setup Exposure Conditions (Ambient vs. Dark Control) aliquot->setup exposure Incubate under conditions sampling Sample at Time Points (t = 0, 1, 3, 7, 14, 28 days) exposure->sampling derivatize Derivatize with NaBEt4 (Render Analytes Volatile) sampling->derivatize gcms Analyze by GC-MS (SIM Mode) derivatize->gcms data Calculate % Remaining & Identify Degradants gcms->data

Workflow for the experimental stability assessment.

Section 6: Conclusion

The stability of tributyl(vinyl)tin-d3 under ambient conditions is finite and governed by well-understood chemical principles. The primary degradation route is the stepwise photolytic and oxidative cleavage of the tin-butyl bonds. While relatively stable when stored properly, exposure to laboratory light and air will initiate a measurable degradation cascade, forming dibutyltin and monobutyltin derivatives. For researchers relying on this compound as an internal standard, meticulous storage and handling—shielding from light and oxygen—are not merely recommendations but prerequisites for generating accurate and reproducible quantitative data. The provided experimental protocol offers a robust framework for verifying its stability within specific laboratory settings.

References

  • Miljøstyrelsen. (2003). Tributyltin compounds (TBT). Danish Environmental Protection Agency.
  • Kumar, A., et al. (2007). Direct Hydrolysis of Hydrated Organotin Cations. Inorganic Chemistry, 46(11), 4342–4344. [Link]

  • World Health Organization. (1990). Tributyltin compounds (EHC 116). INCHEM. [Link]

  • De Stefano, C., et al. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. ResearchGate. [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. [Link]

  • Wikipedia. (n.d.). Organotin chemistry. [Link]

  • Cruz, A., et al. (2015). Tributyltin (TBT): A Review on Microbial Resistance and Degradation. ResearchGate. [Link]

  • El-Hiti, G. A., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. ProQuest. [Link]

  • El-Hiti, G. A., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. PubMed. [Link]

  • Australian Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]

  • Sakkas, V. A., et al. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. PubMed. [Link]

  • Sun, P., et al. (2020). Impacts of microplastics on organotins' photodegradation in aquatic environments. PubMed. [Link]

  • El-Hiti, G. A., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. MDPI. [Link]

  • Ivey, G. A. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. [Link]

  • Basutkar, M. R. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. IJRAR.org. [Link]

  • Donko, K., et al. (2013). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Hindawi. [Link]

  • da Cunha, C. L., et al. (2018). Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress. Frontiers in Physiology. [Link]

  • ChemBK. (2024). TIN VINYL TRIBUTYL - Physico-chemical Properties. [Link]

  • PubChem. (n.d.). Tributylvinyltin. [Link]

  • Le, T. T., et al. (2007). (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem. PubMed. [Link]

  • EAWAG. (1999). Tri-n-butyltin Degradation Pathway Map. [Link]

  • Al-Odaini, N. A., et al. (2015). Assessment of Tributyltin and Triphenyltin Compounds and Their Main Degradation Products in Saudi Coastal waters. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Isotopic Labeling via Stille Cross-Coupling with Tributyl(vinyl)tin-d3

Introduction The incorporation of stable isotopes into active pharmaceutical ingredients (APIs) is a fundamental strategy in modern drug development. Deuterium labeling is routinely employed to evaluate kinetic isotope e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of stable isotopes into active pharmaceutical ingredients (APIs) is a fundamental strategy in modern drug development. Deuterium labeling is routinely employed to evaluate kinetic isotope effects, improve metabolic stability, and generate reliable internal standards for LC-MS/MS pharmacokinetic assays. To introduce a deuterated vinyl group (-CD=CD2) into complex molecular architectures, the Stille cross-coupling reaction utilizing tributyl(vinyl)tin-d3 stands out as a highly robust methodology. It offers exceptional chemoselectivity, neutral reaction conditions, and broad functional group tolerance[1].

Mechanistic Causality & Reaction Design

Understanding the underlying catalytic cycle is critical for troubleshooting and optimizing the Stille coupling. The reaction proceeds via a classic Pd(0)/Pd(II) manifold[2]:

  • Oxidative Addition: The electrophile (typically an aryl or vinyl halide/triflate) undergoes oxidative addition to the active 14-electron Pd(0) catalyst. This forms a cis-Pd(II) complex that rapidly isomerizes to the thermodynamically favored trans-intermediate[2][3].

  • Transmetalation (Rate-Determining Step): The tributyl(vinyl)tin-d3 reagent transfers its deuterated vinyl group to the palladium center. Because the nucleophilicity of organostannanes is relatively low, this step dictates the overall reaction rate. The addition of specific ligands or copper co-catalysts can significantly lower the activation energy of this transfer[1].

  • Reductive Elimination: The intermediate isomerizes back to a cis-geometry, forcing the organic ligands into close proximity. Concerted reductive elimination yields the target isotopically labeled product and regenerates the active Pd(0) species[4].

StilleCycle Pd0 Pd(0) Catalyst (14-electron active species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + R-X (Halide/Triflate) TransMet Transmetalation Pd(II) Intermediate OxAdd->TransMet + Tributyl(vinyl)tin-d3 - Bu3SnX RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - R-CD=CD2 (Product)

Catalytic cycle of the Stille cross-coupling reaction.

Reagent Selection & Causality

Every reagent in this protocol is selected to balance reactivity with safety and purification efficiency:

  • Tributyl(vinyl)tin-d3 vs. Trimethyltin Derivatives: While trimethyltin reagents often exhibit faster transmetalation kinetics, their extreme volatility and severe central nervous system toxicity make them hazardous for routine use. Tributyl(vinyl)tin-d3 offers a safer, bench-stable alternative, albeit necessitating stringent downstream purification to remove bulky lipophilic byproducts[1][4].

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is the standard pre-catalyst. In solution, it dissociates two phosphine ligands to form the catalytically active species[2][5]. For sterically hindered substrates, Pd2(dba)3 paired with bulky, electron-rich phosphines (e.g., P(t-Bu)3) is preferred[6].

  • Additives (LiCl and CuI): Lithium chloride (LiCl) is mandatory when using aryl triflates to facilitate the formation of a highly reactive stannate complex. Copper(I) iodide (CuI) acts as a phosphine scavenger and accelerates the transmetalation step via a transient, highly reactive organocopper intermediate[6].

Step-by-Step Protocol: Stille Coupling & Tin Removal

Safety Note: Organotin compounds are highly toxic and readily absorbed through the skin. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Phase 1: Reaction Assembly (Inert Atmosphere)
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon.

  • Reagent Loading: To the flask, add the aryl/vinyl halide (1.0 equiv), Pd(PPh3)4 (0.05 equiv, 5 mol%), and LiCl (3.0 equiv, if utilizing a triflate electrophile).

  • Solvent Addition: Inject anhydrous, degassed Toluene or DMF to achieve a 0.1–0.2 M substrate concentration.

  • Stannane Addition: Carefully inject tributyl(vinyl)tin-d3 (1.2 equiv) via a gas-tight syringe. Causality: A slight stoichiometric excess ensures complete consumption of the valuable electrophile.

  • Reaction: Heat the mixture to 90–110 °C (if using Toluene) or 70–80 °C (if using DMF) for 12–24 hours. Monitor the consumption of the starting material via LC-MS or TLC[6][7].

Phase 2: Quenching and Tin Byproduct Removal

The primary bottleneck in Stille methodology is the quantitative removal of stoichiometric trialkyltin halides (e.g., Bu3SnX). Standard aqueous phase partitioning is ineffective due to the lipophilicity of the tributyltin moiety[8][9].

  • Cooling & Dilution: Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc)[9].

  • Potassium Fluoride (KF) Quench: Add an equal volume of saturated aqueous KF solution (~1M). Stir vigorously for 30–60 minutes. Causality: KF reacts with soluble tributyltin halides to form polymeric tributyltin fluoride (Bu3SnF). This species is highly insoluble in both aqueous and organic phases and precipitates at the interface[9][10].

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite to remove the precipitated Bu3SnF and residual palladium black[9].

  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Advanced Purification: To achieve pharmaceutical-grade purity, subject the crude mixture to flash column chromatography using silica gel impregnated with 10% w/w anhydrous K2CO3[9][11].

Workflow Setup 1. Inert Setup Add Reagents & Solvent Reaction 2. Heat (70-110°C) 12-24 hours Setup->Reaction Quench 3. KF Workup Precipitate Bu3SnF Reaction->Quench Filter 4. Celite Filtration Remove Solids Quench->Filter Purify 5. Chromatography (10% K2CO3/Silica) Filter->Purify

Workflow for Stille coupling and organotin byproduct removal.

Quantitative Data: Organotin Removal Efficiency

To ensure compliance with elemental impurity limits in downstream biological assays, residual tin levels must be strictly controlled. The table below summarizes the validated efficiency of various workup methodologies[9][11]:

Workup MethodMechanism of ActionReported Residual Tin LevelRemoval Efficiency
Standard Aqueous Wash Simple phase partition> 1000 ppmLow (< 50%)
Aqueous KF Wash + Celite Precipitation of insoluble Bu3SnF50 - 200 ppmHigh (~90%)
5% Oxalic Acid Wash Formation of water-soluble tin oxalates4 - 7 ppmVery High (99.0 - 99.7%)
10% KF on Silica Gel Chemical retention on stationary phase< 30 ppm> 99%
10% K2CO3 on Silica Gel Chemical retention on stationary phase< 15 ppm> 99%

References

  • Wikipedia Contributors. "Stille reaction." Wikipedia. 2

  • OpenOChem. "Stille Coupling." OpenOChem Learn. 5

  • Chemistry LibreTexts. "Stille Coupling." LibreTexts. 4

  • National Institutes of Health. "Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies." PMC. 1

  • Espinet, P., & Echavarren, A. M. "The Mechanisms of the Stille Reaction." University of Windsor. 3

  • BenchChem. "Technical Support Center: Removal of Organotin Residues from Stille Reactions." BenchChem. 9

  • Crich, D., & Sun, S. "A Practical Method for the Removal of Organotin Residues from Reaction Mixtures." The Journal of Organic Chemistry. 11

  • Vanecko, J. A., et al. "Stille Coupling of an Aziridinyl Stannatrane." The Journal of Organic Chemistry. 6

Sources

Application

Application Note: Synthesis of Deuterated Pharmaceutical Metabolites Using Tributyl(vinyl)tin-d3

Target Audience: Synthetic Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Researchers, and LC-MS/MS Bioanalytical Scientists. Introduction: The Strategic Role of Deuteration in Drug Development The incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Researchers, and LC-MS/MS Bioanalytical Scientists.

Introduction: The Strategic Role of Deuteration in Drug Development

The incorporation of stable isotopes, particularly deuterium ( 2 H or D), into pharmaceutical compounds has become a cornerstone of modern drug development. Deuterated metabolites serve two primary functions: they act as highly reliable internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, and they are utilized in metabolic fate (ADME) studies to trace drug degradation pathways[1].

Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-protium (C-H) bond, placing deuterium at metabolically labile sites can induce a Kinetic Isotope Effect (KIE), altering the drug's metabolic clearance rate. To synthesize these complex isotopologues, tributyl(vinyl)tin-d3 (CAS: 7486-35-3 for the unlabelled variant) has emerged as the premier reagent for introducing a perdeuterated vinyl group ( −CD=CD2​ ) via palladium-catalyzed Stille cross-coupling[2][3].

Unlike traditional Grignard or organolithium reagents, organostannanes are air- and moisture-stable, tolerate a vast array of sensitive functional groups (e.g., esters, ketones, unprotected alcohols), and react under exceptionally mild, neutral conditions[4]. This Application Note details the mechanistic rationale, optimization strategies, and validated protocols for utilizing tributyl(vinyl)tin-d3 in the synthesis of deuterated active pharmaceutical ingredients (APIs) and their metabolites.

Mechanistic Insights: The Stille Cross-Coupling Dynamics

The transfer of the vinyl-d3 moiety from tin to a pharmaceutical scaffold relies on the Stille cross-coupling reaction. Understanding the causality behind each step of the catalytic cycle is essential for troubleshooting and optimizing yields.

StilleCycle Pd0 Pd(0) Active Catalyst e.g., Pd(PPh3)4 OxAdd Oxidative Addition (Aryl/Vinyl Halide) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation + Bu3Sn-CD=CD2 PdII->TransMet Step 2 (Rate Limiting) PdII_Vinyl Pd(II) Complex Ar-Pd-CD=CD2 TransMet->PdII_Vinyl RedElim Reductive Elimination Yields Ar-CD=CD2 PdII_Vinyl->RedElim Step 3 RedElim->Pd0 Regenerates Catalyst

Catalytic cycle of Pd-catalyzed Stille coupling using tributyl(vinyl)tin-d3.

  • Oxidative Addition: The active Pd0 species inserts into the carbon-halogen (or carbon-triflate) bond of the precursor. Vinyl and aryl iodides react fastest, followed by bromides and triflates[4].

  • Transmetalation (The Rate-Limiting Step): The tributyl(vinyl)tin-d3 reagent transfers the −CD=CD2​ group to the PdII center. This step is often sluggish due to the low nucleophilicity of organostannanes. Expert Insight: The addition of Copper(I) salts (like CuTC) or Lithium Chloride (LiCl) is often required. LiCl facilitates the formation of a more reactive Pd−Cl intermediate in polar solvents, while Cu(I) scavenges the toxic tin byproduct and creates a highly reactive organocopper intermediate via Sn-Cu transmetalation[5][6].

  • Reductive Elimination: The newly formed carbon-carbon bond is forged, releasing the deuterated metabolite and regenerating the Pd0 catalyst[2].

Reagent Profiling and Quantitative Data

Before initiating synthesis, it is critical to understand the physicochemical properties of the stannane and the optimal conditions for its deployment.

Table 1: Physicochemical Properties of Tributyl(vinyl)tin-d3
PropertyValue / DescriptionRationale for Handling
Chemical Formula C14​H27​D3​Sn The three deuterium atoms are localized on the vinyl moiety.
Appearance Colorless to pale yellow oilEasy to handle via syringe; requires standard Schlenk techniques.
Boiling Point ~104–106 °C at 3.5 mmHgCan be purified via vacuum distillation if degradation occurs[3].
Stability High (Air/Moisture stable)Unlike Grignards, it does not require ultra-dry conditions, though inert gas is preferred for the Pd catalyst[4].
Toxicity High (Organotin compound)Must be handled in a fume hood. Tin byproducts require specific quenching (e.g., aqueous KF)[2].
Table 2: Optimization Matrix for Vinyl-d3 Transfer

Data represents typical yield variations based on additive and solvent selection during Stille couplings.

Catalyst SystemSolventAdditiveTemp (°C)Relative YieldMechanistic Benefit
Pd(PPh3​)4​ (5 mol%)TolueneNone100Moderate (40-50%)Baseline condition; slow transmetalation.
Pd(PPh3​)4​ (5 mol%)DMFLiCl (3 eq)80High (75-85%)LiCl enhances transmetalation via polar transition states[6].
Pd2​(dba)3​ / AsPh3​ NMPCuTC (1.5 eq)50Very High (>90%)CuTC enables the "Copper Effect", allowing room temp to mild heating[5].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why a specific action is taken, reducing experimental failure rates.

Protocol A: Synthesis of Tributyl(vinyl)tin-d3 (In-House Preparation)

If commercial procurement is not viable, the stannane can be synthesized from commercially available vinyl-d3 bromide.

Reagents: Vinyl-d3 bromide (1.0 M in THF), Magnesium turnings, Tributyltin chloride ( Bu3​SnCl ), anhydrous THF.

  • Grignard Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under Argon, add a small iodine crystal to activate the metal surface. Slowly add the vinyl-d3 bromide solution (1.0 eq).

    • Causality: Iodine etches the magnesium oxide layer, ensuring reliable initiation of the Grignard reagent ( CD2​=CD−MgBr ) without dangerous thermal runaways[3].

  • Stannylation: Cool the resulting Grignard solution to 0 °C. Dropwise, add Bu3​SnCl (0.9 eq) dissolved in anhydrous THF.

    • Causality: Bu3​SnCl is used as the limiting reagent to ensure complete consumption of the toxic tin starting material, making downstream purification easier.

  • Quench and Extract: After stirring for 2 hours at room temperature, quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation (104–106 °C at 3.5 mmHg) to yield tributyl(vinyl)tin-d3 as a colorless oil[3].

Protocol B: General Stille Cross-Coupling for Deuterated Metabolites

This protocol utilizes the optimized Copper-accelerated conditions for coupling with a pharmaceutical aryl iodide precursor.

Reagents: Aryl Iodide precursor (1.0 eq), Tributyl(vinyl)tin-d3 (1.2 eq), Pd(PPh3​)4​ (0.05 eq), Copper(I) thiophene-2-carboxylate (CuTC) (0.1 eq), anhydrous DMF.

  • Degassing (Critical Step): In a Schlenk tube, dissolve the Aryl Iodide in anhydrous DMF. Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Pd0 catalysts are highly susceptible to oxidation by dissolved O2​ . Failure to degas will result in the formation of inactive PdII black, halting the reaction.

  • Catalyst and Additive Loading: Under a positive flow of Argon, add Pd(PPh3​)4​ and CuTC. Stir for 5 minutes.

    • Causality: CuTC acts as a co-catalyst. It undergoes rapid transmetalation with the stannane to form a vinyl-d3-copper species, which transfers the vinyl group to Palladium orders of magnitude faster than the stannane alone[5].

  • Stannane Addition: Inject Tributyl(vinyl)tin-d3 via a gas-tight syringe. Seal the tube and heat to 60 °C for 4–8 hours. Monitor via TLC or LC-MS.

  • Fluoride Quench (Tin Removal): Cool the reaction to room temperature. Add an equal volume of 1M aqueous Potassium Fluoride (KF) and stir vigorously for 30 minutes.

    • Causality: Organotin byproducts ( Bu3​SnI ) are notoriously difficult to separate via standard silica gel chromatography. KF converts these byproducts into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which precipitates and can be easily filtered off through a pad of Celite[2].

  • Isolation: Extract the filtrate with Ethyl Acetate, wash with brine, dry, and purify the deuterated metabolite via flash chromatography.

Downstream Workflow for LC-MS/MS Integration

Once the −CD=CD2​ moiety is installed, it can be left intact if the target metabolite contains a vinyl group, or it can be further functionalized (e.g., reduced to an ethyl-d3 group, oxidized to an epoxide, or cleaved to an aldehyde) to match the exact structure of the target pharmaceutical.

Workflow Step1 Precursor Synthesis (Aryl Halide) Step2 Stille Coupling with Bu3Sn-CD=CD2 Step1->Step2 Step3 Downstream Functionalization Step2->Step3 Step4 LC-MS/MS Internal Standard Step3->Step4

Workflow for developing deuterated pharmaceutical metabolites via Stille coupling.

By utilizing tributyl(vinyl)tin-d3, researchers ensure a high isotopic purity (>98% D-incorporation), which is strictly required to prevent isotopic overlap with the natural abundance M+3 peaks of the unlabelled drug during mass spectrometry analysis[1].

Conclusion

Tributyl(vinyl)tin-d3 is an indispensable reagent for the late-stage functionalization and synthesis of deuterated pharmaceutical metabolites. By leveraging the mild, highly tolerant conditions of the Stille cross-coupling—and applying mechanistic accelerators like LiCl or CuTC—chemists can efficiently construct robust internal standards and metabolic probes. Adherence to strict degassing protocols and appropriate tin-scavenging techniques ensures high yields and analytical-grade purity.

References

  • Wikipedia Contributors. "Vinyl tributyltin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies." PMC. Available at:[Link]

  • University of Windsor. "The Mechanisms of the Stille Reaction." University of Windsor Publications. Available at:[Link]

  • Wikipedia Contributors. "Stille reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. "Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis." MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Efficient methods for removing toxic tin byproducts after tributyl(vinyl)tin-d3 reactions

Mechanistic Insight: The Challenge of Organotin Removal When performing Stille cross-couplings using tributyl(vinyl)tin-d3 to install a deuterium-labeled vinyl group, researchers inevitably generate stoichiometric amount...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insight: The Challenge of Organotin Removal

When performing Stille cross-couplings using tributyl(vinyl)tin-d3 to install a deuterium-labeled vinyl group, researchers inevitably generate stoichiometric amounts of tributyltin byproducts (e.g., Bu3SnCl, Bu3SnBr, or Bu3Sn-SnBu3) (1)[1]. These species are notoriously lipophilic and exhibit chromatographic mobility nearly identical to many non-polar organic products.

The Causality of the Problem: The high solubility of tributyltin halides in organic solvents stems from their bulky, non-polar butyl chains. Standard aqueous washes fail because the tin-halogen bond does not readily hydrolyze to water-soluble species under mild conditions. Furthermore, when working with d3-vinyl products, we must avoid harsh acidic conditions that could catalyze H/D exchange or polymerize the sensitive vinyl moiety. Therefore, chemoselective precipitation or stationary-phase sequestration is strictly required to achieve high purity without compromising isotope integrity (2)[2].

Troubleshooting FAQs

Q1: My standard aqueous workup leaves >10% tin residue in the crude NMR. How do I efficiently force the tin out of the organic phase? A: The most reliable method is the Potassium Fluoride (KF) wash. The fluoride ion undergoes a halogen exchange with tributyltin halides (e.g., Bu3SnCl) to form tributyltin fluoride (Bu3SnF). The Causality: Unlike other tin halides, Bu3SnF forms a highly insoluble 1D polymeric lattice due to strong intermolecular Sn-F-Sn bridging. This lattice energy overcomes the lipophilicity of the butyl chains, causing the byproduct to crash out of both aqueous and organic phases as a white solid (3)[3].

Q2: I attempted the KF wash, but it generated an unbreakable emulsion. How do I resolve this without losing my d3-vinyl product? A: Emulsions in this context are stabilized by the fine, suspended particles of polymeric Bu3SnF acting as a Pickering emulsion stabilizer at the aqueous-organic interface. The Causality: The microparticulate nature of the precipitating tin fluoride prevents the coalescence of the organic and aqueous droplets. Do not add more solvent. Instead, filter the entire biphasic emulsion directly through a tightly packed pad of Celite. The Celite physically traps the Bu3SnF particles, immediately breaking the emulsion and allowing for clean phase separation (4)[4].

Q3: My d3-vinyl product is highly non-polar and co-elutes with residual Bu3SnCl on standard silica gel. How can I separate them? A: Standard silica gel interacts weakly with bulky tributyltin species. You must modify the stationary phase to chemically sequester the tin. The Causality: By using KF-impregnated silica gel (10% w/w) or adding 2-5% triethylamine (Et3N) to your eluent, you alter the retention mechanism. KF-silica converts mobile tin halides into immobile Bu3SnF directly on the column (5)[5]. Alternatively, Et3N coordinates with the Lewis acidic tin center, drastically increasing its polarity and retaining it at the baseline.

Self-Validating Experimental Protocols

Protocol A: The Optimized KF/Celite Biphasic Quench

Designed to maintain d3-isotope integrity while removing >99% of tin byproducts.

  • Quench & Dilution: Upon completion of the Stille coupling, cool the reaction to room temperature. Dilute the mixture with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to double its volume.

    • Causality: Dilution lowers the dielectric constant of the organic phase, further driving the precipitation of the highly polar Bu3SnF polymer.

  • Fluoride Exchange: Add an equal volume of 1M aqueous KF solution. Stir vigorously for 45 minutes.

    • Self-Validation Check: A thick white precipitate (Bu3SnF) must form at the biphasic interface. If the solution remains clear, the tin is likely in the form of unreacted hexaalkylditin (Bu3Sn-SnBu3). If this occurs, add a catalytic crystal of I2 to convert the ditin species to Bu3SnI before continuing the KF wash (4)[4].

  • Emulsion Resolution: Pour the biphasic mixture through a sintered glass funnel packed with a 2-inch pad of Celite. Rinse the pad with 2 x 20 mL of your organic solvent.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Collect the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: KF-Silica Gel Chromatography

For extreme purification (reducing tin to <30 ppm) suitable for downstream biological screening or drug development.

  • Stationary Phase Preparation: Prepare KF-silica by mixing 100g of standard silica gel with 10g of KF dissolved in 200 mL of deionized water. Evaporate the water under reduced pressure and activate the silica in an oven at 80°C overnight (5)[5].

  • Column Packing & Loading: Pack the column using the KF-silica and your optimized non-polar eluent. Load the crude d3-vinyl product.

  • Elution: Elute the column normally.

    • Self-Validation Check: Spot the early fractions on a TLC plate and stain with phosphomolybdic acid (PMA) or iodine. Residual tin halides will react with the KF on the silica and remain permanently trapped at the baseline (Rf = 0), while your d3-vinyl product elutes with its standard Rf value.

Quantitative Data: Efficiency of Tin Removal Methods

Removal MethodMechanism of ActionTypical Residual Tin (ppm)ProsCons
Standard Aqueous Wash Phase partitioning> 10,000 ppmFast, simple procedureHighly ineffective for lipophilic Bu3SnX
1M KF Wash + Celite Polymeric precipitation500 - 1,000 ppmBreaks emulsions efficiently, highly scalableRequires an additional filtration step
Et3N Modified Silica (2-5%) Lewis acid-base coordination100 - 300 ppmUses standard silica, immediate applicationBasic Et3N may degrade sensitive products
KF-Silica Chromatography (10% w/w) Stationary phase sequestration< 30 ppmMeets stringent pharma standardsRequires advance preparation of modified silica

Visualizations

TinRemovalWorkflow Crude Crude Stille Reaction (Contains d3-vinyl product & Bu3SnX) Dilution Dilute with Et2O / EtOAc Crude->Dilution KF_Wash Add 1M Aqueous KF (Stir 45 mins) Dilution->KF_Wash Precipitation Bu3SnF Polymer Precipitation (White Solid at Interface) KF_Wash->Precipitation EmulsionCheck Emulsion Formed? Precipitation->EmulsionCheck Celite Filter through Celite Pad EmulsionCheck->Celite Yes PhaseSep Phase Separation EmulsionCheck->PhaseSep No Celite->PhaseSep OrgPhase Isolate Organic Phase (Contains d3-vinyl product) PhaseSep->OrgPhase Chromatography KF-Silica Chromatography (Traps residual tin < 30 ppm) OrgPhase->Chromatography PureProduct Pure d3-Vinyl Product Chromatography->PureProduct

Workflow for chemoselective precipitation and chromatographic removal of tributyltin byproducts.

References

  • Title: KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds Source: Chemical Communications (RSC Publishing) URL: 5

  • Title: Technical Support Center: Removal of Tributyltin Byproducts Source: Benchchem URL: 1

  • Title: Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: 2

  • Title: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures Source: Cornerstone (Minnesota State University, Mankato) URL: 3

  • Title: Workup for Removing Tin Byproducts Source: University of Rochester (The Organic Chemist's Companion) URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Tributyl(vinyl-d3)stannane Applications

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a frustrating phenomenon during late-stage isotopic labeling: the starting tributyl(vinyl-d3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a frustrating phenomenon during late-stage isotopic labeling: the starting tributyl(vinyl-d3)stannane possesses >98% isotopic purity, yet the final coupled product exhibits significant deuterium loss (e.g., yielding -CH=CD2 or -CH=CH2).

This guide provides a mechanistic breakdown of why H/D scrambling occurs during palladium-catalyzed cross-couplings and delivers field-proven, self-validating protocols to ensure maximum deuterium retention.

Diagnostic Workflow for Isotopic Scrambling

Before altering your reaction conditions, it is critical to isolate the exact point of deuterium loss. The flowchart below outlines the logical progression for diagnosing isotopic dilution in your workflow.

Diagnostic Start Low D-Incorporation in Final Product CheckSM Check Isotopic Purity of Bu3Sn(vinyl-d3) via NMR Start->CheckSM SMPure Is Purity > 98%? CheckSM->SMPure BadSM Replace Stannane (Degraded during storage) SMPure->BadSM No CheckSolvent Check Reaction Conditions: Protic Solvents or Moisture? SMPure->CheckSolvent Yes Moisture Yes CheckSolvent->Moisture PdScrambling Pd-Mediated H/D Scrambling (Insertion/Elimination) CheckSolvent->PdScrambling No Dry Use rigorously anhydrous non-protic solvents Moisture->Dry Optimize Add Cu(I) co-catalyst, Use bulky ligands (P(t-Bu)3), Lower Temperature PdScrambling->Optimize

Figure 1: Diagnostic decision tree for isolating the root cause of deuterium loss in Stille couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my deuterium incorporation dropping from >98% in the starting stannane to <70% in the final product?

Mechanistic Causality: If your starting material is pure and your solvents are anhydrous, the loss of deuterium is almost certainly catalyzed by the palladium complex itself. During the catalytic cycle, trace moisture or protic additives can react with the active Pd(0) or Pd(II) species to form a palladium-hydride (Pd-H) intermediate.

This Pd-H species coordinates to the newly installed deuterated vinyl group and undergoes a[1]. This forms a transient Pd-alkyl species (Pd-CH(D)-CD2H). Because β -hydride (or β -deuteride) elimination is highly reversible and rapid, the complex can eliminate a Pd-D species instead of the original Pd-H, leaving behind a scrambled, protonated vinyl group (-CH=CD2). This sequential insertion/ β -elimination pathway is the primary vector for isotopic dilution in alkene functionalizations[1].

Mechanism A Pd(II)-H Species (from trace moisture) B Coordination to -CD=CD2 A->B Alkene Binding C Migratory Insertion Pd-CD(H)-CD2 B->C Insertion D Beta-Deuteride Elimination C->D C-D Cleavage E Scrambled Product -CH=CD2 + Pd(II)-D D->E Dissociation

Figure 2: Mechanism of Pd-mediated H/D scrambling via sequential insertion and β -deuteride elimination.

Q2: How can I suppress this Pd-mediated H/D scrambling?

Mechanistic Causality: Scrambling is a function of time and intermediate stability. In a standard Stille coupling, the transmetalation step from tin to palladium is notoriously slow. This bottleneck leaves the active Pd(II) intermediate exposed for prolonged periods, increasing the probability of β -hydride elimination and [2].

To suppress this, you must accelerate the catalytic cycle. The addition of a Copper(I) co-catalyst (such as CuTC or CuI) fundamentally alters the kinetics. Copper scavenges the vinyl group from the stannane to form a highly reactive Cu(I)-vinyl species, which then undergoes extremely rapid transmetalation with the Pd(II) complex. By minimizing the lifetime of the Pd(II) intermediates, you effectively outcompete the slower scrambling side-reactions.

Q3: Does the workup procedure affect deuterium retention?

Mechanistic Causality: Yes. Standard Stille workups often employ acidic conditions (e.g., 1N HCl) to remove tin byproducts. Vinyl groups are susceptible to electrophilic addition by strong acids. Even if complete protodestannylation does not occur, reversible protonation of the alkene can lead to rapid H/D exchange. You must switch to a neutral, fluoride-based workup (e.g., aqueous KF) to precipitate the tin as insoluble Bu3SnF.

Quantitative Impact of Reaction Conditions

The table below summarizes how different parameters influence the final isotopic purity of the coupled product.

Reaction ConditionCatalyst SystemAdditiveTypical D-IncorporationMechanistic Rationale
Standard Stille Pd(PPh3)4None60 - 75%Slow transmetalation allows prolonged Pd-H mediated scrambling.
Farina Conditions Pd2(dba)3 / AsPh3None75 - 85%AsPh3 accelerates transmetalation, reducing Pd(II) intermediate lifetime.
Cu-Assisted Stille Pd(PPh3)4CuTC (1.5 eq)> 95%Cu(I) enables rapid transmetalation via a transient Cu-vinyl intermediate.
Protic Solvent / Wet Pd(PPh3)4None< 40%Direct H/D exchange driven by abundant solvent protons and Pd-H formation.

Self-Validating Experimental Protocol: Scrambling-Free Stille Coupling

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if a validation check fails.

Reagents Required:

  • Aryl halide/triflate (1.0 equiv)

  • Tributyl(vinyl-d3)stannane (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

  • Anhydrous, degassed DMF (0.1 M)

Step 1: Reagent Isotopic Baseline (Validation Checkpoint)

  • Dissolve 10 mg of your tributyl(vinyl-d3)stannane in strictly anhydrous CDCl3.

  • Acquire a 1H and 2H NMR spectrum.

  • Self-Validation: The 1H NMR must show an absolute absence of signals between 5.3–6.5 ppm (vinylic protons). If 1H signals are present here, the reagent was degraded during synthesis or storage. The reaction will fail to yield high D-incorporation regardless of downstream optimization. Discard and source fresh reagent.

Step 2: Reaction Assembly (Glovebox Required)

  • Inside an argon-filled glovebox, charge a flame-dried Schlenk tube with the aryl halide, Pd(PPh3)4, and CuTC.

  • Add anhydrous, rigorously freeze-pump-thaw degassed DMF.

  • Inject the tributyl(vinyl-d3)stannane. Seal the tube with a PTFE-lined cap.

  • Causality Note: CuTC is highly sensitive to oxidation. The glovebox ensures Cu(I) remains active to facilitate the rapid transmetalation required to outpace isotopic scrambling.

Step 3: Kinetic Monitoring (Validation Checkpoint)

  • Transfer the sealed tube to a pre-heated 50 °C oil bath. (Do not exceed 50 °C; higher temperatures exponentially increase the rate of β -hydride elimination).

  • At 45 minutes, remove a 50 µL aliquot via microsyringe under positive argon pressure. Quench immediately into a vial containing 0.5 mL wet diethyl ether and 0.5 mL saturated aqueous KF.

  • Extract the organic layer and analyze via LC-MS or GC-MS.

  • Self-Validation: Monitor the molecular ion isotopic distribution (M+, M-1, M-2). If the M-1/M-2 ratio is increasing relative to the calculated theoretical distribution, Pd-mediated scrambling is actively occurring. This indicates trace moisture has breached the system, and the batch may be compromised.

Step 4: Tin-Free Neutral Workup

  • Upon complete consumption of the aryl halide (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (10 volumes) and add an equal volume of saturated aqueous Potassium Fluoride (KF).

  • Stir vigorously for 1 hour. A white precipitate of polymeric Bu3SnF will form.

  • Filter the biphasic mixture through a pad of Celite.

  • Separate the organic layer, wash with water (3x) to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality Note: Avoiding acidic workup prevents electrophilic at the electron-rich deuterated vinyl moiety[3].

References

  • Li, J., et al. "Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas." Journal of the American Chemical Society, 2024.[Link]

  • Tursky, M., et al. "Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation." ACS Catalysis, 2013.[Link]

  • Rossi, M., et al. "Palladium(0)/benzoic acid catalysis merges sequences with D2O-promoted labelling of C–H bonds." Nature Communications (via PMC), 2019.[Link]

  • Fandrick, D. R., et al. "Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogues." The Journal of Organic Chemistry, 2020.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in cross-coupling with tributyl(vinyl)tin-d3

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Stille cross-coupling of sterically hindered electrophiles using isotopically labeled tributyl(vinyl)tin-d3.

When dealing with bulky substrates (e.g., ortho-substituted aryl halides) and deuterated stannanes, researchers face a dual challenge: overcoming the massive steric barrier during the transmetalation step while maintaining mild enough conditions to prevent isotopic scrambling or loss of the -d3 label. This guide synthesizes field-proven causality, mechanistic troubleshooting, and self-validating protocols to ensure your syntheses succeed.

Mechanistic Workflow: The Copper-Accelerated Stille Cycle

To troubleshoot effectively, we must first understand the kinetic bottlenecks of the reaction. In sterically hindered systems, transmetalation replaces oxidative addition as the rate-limiting step.

StilleMechanism Pd0 Pd(0) Catalyst (e.g., Pd2(dba)3) OxAdd Oxidative Addition (Sterically Hindered Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet SnReagent Tributyl(vinyl)tin-d3 CuEffect CuI Additive (Ligand Scavenger) SnReagent->CuEffect CuEffect->TransMet PdIIVinyl Ar-Pd(II)-(vinyl-d3) TransMet->PdIIVinyl RedElim Reductive Elimination PdIIVinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Vinyl-d3 Arene Product RedElim->Product

Fig 1. Mechanistic pathway of the Cu-accelerated Stille coupling with tributyl(vinyl)tin-d3.

Troubleshooting Guide & FAQs

Q1: I am trying to couple tributyl(vinyl)tin-d3 with a 2,6-disubstituted aryl bromide, but my conversion stalls at 10%. Increasing the temperature just leads to decomposition. How do I push this to completion?

A1: The stalling is caused by the severe steric profile of your electrophile inhibiting the transmetalation step. While oxidative addition can be forced with bulky, electron-rich phosphines (e.g., XPhos or P(t-Bu)3), these same ligands tightly bind to the Palladium center and inhibit the rate-limiting transmetalation of the bulky stannane[1].

The Solution: Implement the "Copper Effect." Adding a stoichiometric or catalytic amount of CuI (or CuTC) serves a dual purpose. First, Cu(I) acts as a phosphine sponge, scavenging free ligands to open a coordination site on Palladium[2]. Second, it undergoes a rapid pre-transmetalation with the stannane to form a highly reactive copper-vinyl-d3 intermediate, which transmetalates to Pd much faster than the neutral tin species[3].

Q2: After successfully coupling my product, NMR analysis shows a loss of isotopic purity (H/D scrambling on the vinyl group). How do I preserve the -d3 label?

A2: Isotopic scrambling in vinyl-d3 systems typically occurs via reversible hydropalladation/dehydropalladation pathways. When the transmetalation or reductive elimination steps are slow (due to steric hindrance), the lifetime of the Pd(II)-vinyl intermediate increases. This extended lifetime allows β-hydride (or β-deuteride) elimination cycles to occur, leading to scrambling.

The Solution: You must accelerate the catalytic cycle to outcompete the scrambling pathway. Use a highly active catalyst system like Pd2(dba)3 with P(t-Bu)3 and CuI, which allows the reaction to proceed at mild temperatures (40 °C) instead of the traditional 100+ °C. Additionally, ensure your solvents are strictly anhydrous; trace moisture can provide a proton source for exchange.

Q3: I am observing significant amounts of 1,3-butadiene-d6 (the homocoupling product of the vinyl stannane) rather than my desired cross-coupled product. What causes this?

A3: Homocoupling of the organostannane is a classic side reaction driven by the presence of oxidants (like trace O2) or Pd(II) acting as an oxidant before the catalytic cycle fully initiates. In sterically hindered systems, the oxidative addition of the aryl halide is slow, leaving the Pd(II) intermediate vulnerable to a second transmetalation with another equivalent of the stannane, followed by reductive elimination of the homocoupled diene.

The Solution: Thoroughly degas your solvent using the freeze-pump-thaw method. Employ a slow addition of the tributyl(vinyl)tin-d3 via a syringe pump. By keeping the steady-state concentration of the stannane low, you kinetically favor the cross-coupling pathway over bimolecular homocoupling.

Quantitative Optimization Data

To illustrate the causality of ligand and additive selection, review the following benchmarking data for the coupling of 2-bromo-1,3-dimethylbenzene with tributyl(vinyl)tin-d3.

Catalyst SystemLigandAdditiveTemp (°C)Yield (%)Isotopic Purity (%D)
Pd(PPh3)4 (5 mol%)NoneNone11012%82% (Scrambling)
Pd2(dba)3 (2.5 mol%)XPhos (5 mol%)None10045%88%
Pd(OAc)2 (5 mol%)SPhos (10 mol%)CsF (2.0 eq)6085%95%
Pd2(dba)3 (2.5 mol%) P(t-Bu)3 (5 mol%) CuI (1.5 eq) 40 94% >98% (Optimal)

Table 1. Impact of catalyst, ligand, and additive selection on yield and label retention in hindered Stille couplings.

Self-Validating Experimental Protocol

Optimized Mild Stille Coupling for Hindered Aryl Halides with Tributyl(vinyl)tin-d3

This protocol utilizes a Cu(I)-accelerated, bulky-phosphine-supported methodology to ensure high conversion while preserving the -d3 isotope label.

Step 1: System Preparation & Degassing

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, add the sterically hindered aryl halide (1.0 equiv), Pd2(dba)3 (0.025 equiv), and CuI (1.5 equiv).

  • Causality: CuI is added in stoichiometric excess to ensure complete scavenging of free ligands and rapid formation of the Cu-vinyl intermediate, which is critical for bypassing the steric bottleneck[2].

Step 2: Ligand Introduction

  • Action: Add anhydrous, degassed DMF (0.2 M relative to aryl halide). Inject a solution of tri-tert-butylphosphine, P(t-Bu)3 (0.05 equiv, typically as a 1.0 M solution in toluene). Stir for 10 minutes at room temperature until the solution turns a deep, homogeneous color.

  • Causality: P(t-Bu)3 is a highly electron-rich, bulky Buchwald-type ligand that stabilizes low-coordinate Pd(0) species, dramatically enhancing the oxidative addition into the hindered Ar-X bond[1].

Step 3: Stannane Addition (The Control Point)

  • Action: Load tributyl(vinyl)tin-d3 (1.2 equiv) into a gas-tight syringe. Add the stannane dropwise over 30 minutes via a syringe pump to the stirring reaction mixture at 40 °C.

  • Causality: Slow addition maintains a low steady-state concentration of the stannane, preventing the bimolecular homocoupling side-reaction (formation of butadiene-d6). The mild 40 °C temperature prevents β-hydride elimination and subsequent D-scrambling.

Step 4: Self-Validation & Monitoring

  • Action: After 4 hours, pull a 50 µL aliquot under argon. Dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

  • Causality: This step validates catalyst activity before quenching. You should observe >90% consumption of the starting material. If unreacted Ar-X remains, the catalyst may have poisoned; do not increase heat (which causes scrambling), but rather add an additional 1 mol% Pd/Ligand.

Step 5: Tin Byproduct Removal (KF Workup)

  • Action: Once complete, cool the reaction to room temperature. Add a 10% aqueous solution of Potassium Fluoride (KF) (equal volume to DMF) and stir vigorously for 45 minutes.

  • Causality: Tributyltin halides are notoriously difficult to separate from organic products via chromatography. KF converts these soluble byproducts into polymeric tributyltin fluoride (Bu3SnF), an insoluble white precipitate that can be easily removed by filtration through Celite.

Step 6: Isolation

  • Action: Filter the biphasic mixture through a pad of Celite, washing with diethyl ether. Separate the organic layer, wash with water (3x) to remove DMF, dry over MgSO4, and concentrate in vacuo. Purify via standard flash chromatography.

References

  • The Stille Reaction - Chem 115 Myers. Harvard University.
  • Cross-Coupling Reactions Guide. JMCCT.
  • Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes.

Sources

Optimization

Technical Support Center: Purification of Products from Tributyl(vinyl)tin-d3 Reactions

Welcome to the technical support center for the purification of compounds synthesized using tributyl(vinyl)tin-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of compounds synthesized using tributyl(vinyl)tin-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus is on achieving high chemical and isotopic purity by addressing the specific challenges associated with removing organotin byproducts while preserving the deuterated label.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your deuterated product.

Issue 1: Persistent Tin Impurities Detected After Initial Aqueous Workup

Q: I've performed a standard aqueous workup with potassium fluoride (KF), but my ¹H NMR and/or mass spectrometry data still show significant tributyltin residues. What went wrong?

A: This is a common challenge. Several factors can lead to incomplete removal of tin byproducts with a KF wash. Let's break down the likely causes and solutions.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Contact Time or Agitation: The reaction between tributyltin halides and KF to form the insoluble tributyltin fluoride (Bu₃SnF) is a heterogeneous reaction that requires vigorous mixing.

    • Solution: Ensure the biphasic mixture (organic solvent and aqueous KF) is stirred vigorously for at least one hour.[1] Using a mechanical stirrer is often more effective than a magnetic stir bar for larger scale reactions.

  • Interfacial Precipitate Formation: A thick white precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, preventing efficient partitioning and removal.[1][2][3][4]

    • Solution: After the KF wash, filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid tin fluoride, allowing for a clean separation of the liquid layers.[1][2][3][4] Be sure to thoroughly wash the Celite pad with your organic solvent to recover any product that may have been adsorbed.[1]

  • Presence of Non-Halide Tin Species: Your reaction mixture may contain unreacted tributyl(vinyl)tin-d3, or byproducts like hexabutylditin (Bu₃SnSnBu₃) or tributyltin hydride (Bu₃SnH), which are less reactive towards aqueous KF.[1][5]

    • Solution: Before the KF wash, treat the crude reaction mixture with iodine (I₂). This will convert the unreacted stannanes and ditins into tributyltin iodide (Bu₃SnI), which is readily precipitated by KF.[1][2][4]

      • Protocol: Dissolve the crude mixture in a suitable solvent like diethyl ether. Add a solution of I₂ in the same solvent dropwise until the brown color of iodine persists. Then, quench the excess I₂ with an aqueous solution of sodium thiosulfate before proceeding with the KF wash.[5]

Issue 2: Product Co-elutes with Tin Byproducts During Silica Gel Chromatography

Q: I'm trying to purify my product using flash column chromatography on silica gel, but a non-polar tin impurity is co-eluting with my desired compound. How can I improve the separation?

A: This is a frequent problem because tributyltin byproducts are often greasy and relatively non-polar, similar to many organic products. Standard silica gel chromatography is often insufficient for complete removal.[5]

Probable Causes & Step-by-Step Solutions:

  • Similar Polarity of Product and Impurity: The inherent polarity of your product and the tin byproducts may be too close for effective separation on standard silica.

    • Solution 1: Triethylamine-Treated Eluent: Add 2-5% triethylamine (Et₃N) to your chromatography eluent. The basic Et₃N deactivates the acidic sites on the silica gel and interacts with the Lewis acidic tin byproducts, retarding their elution and improving separation from your product.[1][2][4][6]

    • Solution 2: Potassium Carbonate-Impregnated Silica Gel: This is a highly effective method for capturing tin impurities.[4][7] Using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel can reduce organotin impurities to below 15 ppm.[3][4][7]

      • Protocol: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous K₂CO₃ with 90g of silica gel.[4] Pack your column with this mixture as you would with regular silica gel. The tin byproducts will strongly adhere to this basic stationary phase, allowing your product to elute cleanly.

Issue 3: Low Product Recovery After Purification

Q: My final yield is very low after purification. Where could my product have been lost?

A: Product loss can occur at several stages. Identifying the specific step is key to improving your yield.

Probable Causes & Step-by-Step Solutions:

  • Adsorption to Precipitated Tin Fluoride/Celite: As mentioned in Issue 1, your product might be adsorbing to the Bu₃SnF precipitate or the Celite used for filtration.[1]

    • Solution: After filtering, wash the filter cake extensively with the organic solvent used for the extraction to ensure complete recovery of your product.[1]

  • Product Degradation on Acidic Silica Gel: If your deuterated product contains acid-sensitive functional groups, it may be degrading on the acidic surface of standard silica gel.

    • Solution: Deactivate the silica gel by using an eluent containing triethylamine, as described in Issue 2.[1] Alternatively, consider using a more neutral stationary phase, such as alumina, for your chromatography.[1][8]

  • Loss During Recrystallization: If you are purifying a solid product by recrystallization, using too much solvent or choosing an inappropriate solvent can lead to poor recovery.[9]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[9] Ensure the solvent you choose has a steep solubility curve—high solubility at high temperatures and low solubility at room temperature or below.[9][10]

Issue 4: Isotopic Purity is Compromised (H/D Exchange)

Q: My mass spectrometry analysis shows a decrease in isotopic enrichment after purification. How can I prevent this H/D exchange?

A: The carbon-deuterium (C-D) bonds on the vinyl group are generally stable. However, under certain conditions, especially with labile deuterium atoms elsewhere in the molecule or harsh purification conditions, isotopic scrambling can occur.[11]

Probable Causes & Step-by-Step Solutions:

  • Exposure to Acidic or Basic Conditions: Both strongly acidic and basic conditions can potentially facilitate H/D exchange, especially at elevated temperatures.

    • Solution: Re-evaluate the pH of all your purification steps.[11] If using an aqueous wash, ensure it is close to neutral if your compound is sensitive. When performing chromatography, opt for neutral conditions. Using K₂CO₃-impregnated silica is basic, so assess your molecule's stability under these conditions. If it is base-sensitive, chromatography on neutral alumina or silica with a neutral eluent system would be preferable.

  • Use of Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) in combination with certain conditions can be a source of protons for H/D exchange.

    • Solution: Whenever possible, use anhydrous, aprotic solvents for your workup and chromatography, especially if your molecule has shown susceptibility to isotopic scrambling.[11] Ensure all glassware is thoroughly dried before use.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts I should expect from a reaction with tributyl(vinyl)tin-d3? A1: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) from the Stille coupling catalytic cycle. You may also encounter unreacted tributyl(vinyl)tin-d3 and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) from homocoupling side reactions.[1][5]

Q2: Why is it so crucial to remove these tin byproducts? A2: Organotin compounds are highly toxic.[5] For applications in medicinal chemistry, drug development, and materials science, removing these toxic residues to parts-per-million (ppm) levels is often a regulatory and safety necessity.[5][7] Their presence can also interfere with subsequent synthetic steps or biological assays.[1]

Q3: Can I just use a standard silica gel column to remove the tin byproducts? A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient to reach the low ppm levels required for many applications.[5] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.[5] Modified chromatographic techniques are highly recommended (see Troubleshooting Issue 2).

Q4: My product is a solid. Is recrystallization a good method for removing tin residues? A4: Yes, for solid products, recrystallization can be a very effective purification method, especially after an initial bulk removal of tin via a KF wash.[4][9] The highly ordered crystal lattice of your product will tend to exclude the less-ordered, bulky tributyltin impurities as it forms.[10][12]

Q5: Which analytical techniques are best for confirming the removal of tin byproducts and checking the isotopic purity of my final product? A5:

  • For Tin Removal: While ¹H NMR can detect significant quantities of organotin byproducts (look for the characteristic multiplets of the butyl groups), it is not sensitive enough for trace analysis.[5] For quantifying tin at the ppm or ppb level, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the preferred methods.[5]

  • For Isotopic Purity: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.[11] HR-MS is used to determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions. ¹H and ²H NMR can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity.[11]

Section 3: Data & Experimental Workflow Visualizations

Table 1: Comparison of Common Tin Removal Methods
Purification MethodTypical EfficiencyProsCons
Aqueous KF Wash Good to Very GoodSimple, inexpensive, and effective for many substrates.[5]Can form emulsions; may not be effective for all tin species; product can adsorb to precipitate.[1][5]
Chromatography (Silica + Et₃N) Very GoodSimple modification to standard chromatography; improves separation significantly.[1][4]Et₃N needs to be removed from the final product.
Chromatography (K₂CO₃/Silica) Excellent (<15 ppm)[3][4][7]Highly effective for a broad range of tin impurities; can be used directly on crude material.[4][7]Stationary phase is basic, which may not be suitable for base-sensitive products.
Iodine Pre-treatment + KF Wash ExcellentEffectively removes tin hydrides and ditins that are resistant to KF alone.[1][2][4]Adds an extra step to the workup procedure.
Recrystallization Good to ExcellentCan provide very high purity for solid products; removes a variety of impurities.[9][10][13]Only applicable to solids; can have yield losses.[9]
Silica-Based Scavengers Good to Very GoodSimple filtration-based removal.[1]Can be more expensive than other methods; potential for product adsorption.[14]
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying a product from a reaction involving tributyl(vinyl)tin-d3.

PurificationWorkflow start Crude Reaction Mixture (Post-Reaction) pretreatment Optional: Iodine Treatment (if Bu3SnH or (Bu3Sn)2 suspected) start->pretreatment kf_wash Aqueous KF Wash start->kf_wash pretreatment->kf_wash filter Filter through Celite kf_wash->filter solid_check Is the product a solid? filter->solid_check chromatography Chromatography analysis Final Analysis (NMR, HR-MS, ICP-MS) chromatography->analysis solid_check->chromatography No recrystallize Recrystallization solid_check->recrystallize Yes recrystallize->chromatography Further purification needed recrystallize->analysis

Caption: Decision tree for purification of deuterated products.

Diagram 2: Troubleshooting Tin Co-elution

This diagram illustrates the logical steps to take when facing co-elution of your product with tin byproducts during column chromatography.

CoelutionTroubleshooting start Problem: Tin Co-elution with Product on Silica Gel check_sensitivity Is product base-sensitive? start->check_sensitivity use_k2co3 Solution: Use K2CO3-impregnated silica gel for chromatography check_sensitivity->use_k2co3 No use_tea Solution: Add 2-5% Triethylamine to the eluent check_sensitivity->use_tea Yes end_node Pure Product use_k2co3->end_node use_alumina Alternative: Use neutral alumina chromatography use_tea->use_alumina If still problematic use_tea->end_node use_alumina->end_node

Caption: Troubleshooting logic for chromatographic co-elution.

References

  • Benchchem. (2025).
  • Merlic Group, UCLA. Workup for Removing Tin Byproducts. The Organic Chemist's Companion.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • Benchchem.
  • Gallou, F., et al. (2005). Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry.
  • Benchchem. (2025).
  • Organic Synthesis. Stille Coupling.
  • Benchchem.
  • Benchchem.
  • LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
  • ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.
  • FUJIFILM Wako Chemicals.
  • University of Colorado Boulder, Department of Chemistry.
  • Homi Bhabha Centre for Science Education.
  • Wikipedia. (2023).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Tributyl(vinyl)tin and its d3-Labeled Derivative

For Researchers, Scientists, and Drug Development Professionals In the realm of bioanalytical and environmental analysis, the precise quantification of organotin compounds is of paramount importance due to their toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical and environmental analysis, the precise quantification of organotin compounds is of paramount importance due to their toxicity and persistence. Tributyltin (TBT), a primary component of this class, has been extensively monitored. The use of stable isotope-labeled internal standards, such as deuterated analogues, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification.[1][2][3] This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of tributyl(vinyl)tin and its tributyl(vinyl-d3)tin derivative, offering a technical resource for method development and data interpretation.

The Imperative of Derivatization in GC-MS Analysis of Organotins

Polar organotin compounds, including TBT and its vinyl derivative, are not directly amenable to analysis by gas chromatography (GC) due to their low volatility.[4][5] Consequently, a derivatization step is essential to convert them into more volatile and thermally stable tetraalkyltin compounds.[5] Common derivatization strategies include ethylation using sodium tetraethylborate (NaBEt₄) or pentylation via a Grignard reaction with pentylmagnesium bromide.[5][6][7] This guide will focus on the fragmentation of the ethylated derivatives, as this is a widely employed method.[5][7]

Understanding the Fragmentation of Ethylated Tributyl(vinyl)tin

Upon electron ionization (EI) in a mass spectrometer, ethylated tributyl(vinyl)tin undergoes a series of characteristic fragmentation reactions. The primary fragmentation pathway involves the sequential loss of alkyl radicals from the tin atom. The stability of the resulting tri-, di-, and mono-alkyltin cations dictates the major peaks observed in the mass spectrum.

A key fragmentation process is the loss of a butyl radical (•C₄H₉), leading to the formation of a stable [Sn(C₄H₉)₂(C₂H₃)(C₂H₅)]⁺ ion. Subsequent losses of ethene (C₂H₄) via a McLafferty-type rearrangement or other alkyl radicals further contribute to the fragmentation pattern.

The Influence of Deuterium Labeling on Fragmentation

The introduction of three deuterium atoms onto the vinyl group of tributyl(vinyl)tin creates a mass shift of +3 Da in the molecular ion and any fragments retaining the vinyl-d3 group. This predictable mass shift is the foundation of isotope dilution mass spectrometry.[8] While the fundamental fragmentation pathways remain the same due to the chemical similarity between protium and deuterium, the masses of the resulting ions containing the vinyl-d3 moiety will be shifted.[9][10]

The C-D bond is stronger than the C-H bond, which can sometimes lead to a kinetic isotope effect, potentially altering the relative abundances of certain fragment ions.[9] However, for the primary fragmentation pathways involving the loss of entire alkyl groups from the tin center, this effect is generally minimal.

Comparative Fragmentation Data

The following table summarizes the predicted major fragment ions for the ethylated derivatives of tributyl(vinyl)tin and tributyl(vinyl-d3)tin. The masses are calculated based on the most abundant isotopes (¹²C, ¹H, ²H, ¹²⁰Sn).

Fragment IonProposed Structurem/z (Unlabeled)m/z (d3-Labeled)Mass Shift (Da)
[M]⁺•[Sn(C₄H₉)₃(C₂H₃)(C₂H₅)]⁺•346349+3
[M - C₂H₅]⁺[Sn(C₄H₉)₃(C₂H₃)]⁺317320+3
[M - C₂H₃]⁺ / [M - C₂D₃]⁺[Sn(C₄H₉)₃(C₂H₅)]⁺3193190
[M - C₄H₉]⁺[Sn(C₄H₉)₂(C₂H₃)(C₂H₅)]⁺289292+3
[M - C₄H₉ - C₂H₄]⁺[Sn(C₄H₉)₂(C₂H₃)H]⁺261264+3
[M - 2(C₄H₉)]⁺[Sn(C₄H₉)(C₂H₃)(C₂H₅)]⁺232235+3
[M - 3(C₄H₉)]⁺[Sn(C₂H₃)(C₂H₅)]⁺175178+3
[Sn(C₄H₉)₂H]⁺[Sn(C₄H₉)₂H]⁺2352350
[Sn(C₄H₉)]⁺[Sn(C₄H₉)]⁺1771770
[SnH]⁺[SnH]⁺1211210

Note: The presence of multiple tin isotopes will result in a characteristic isotopic cluster for each fragment containing tin.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both the unlabeled and d3-labeled ethylated tributyl(vinyl)tin.

G M_unlabeled [Sn(C₄H₉)₃(C₂H₃)(C₂H₅)]⁺• m/z = 346 F1_unlabeled [Sn(C₄H₉)₂(C₂H₃)(C₂H₅)]⁺ m/z = 289 M_unlabeled->F1_unlabeled - •C₄H₉ F4_unlabeled [Sn(C₄H₉)₃(C₂H₃)]⁺ m/z = 317 M_unlabeled->F4_unlabeled - •C₂H₅ F2_unlabeled [Sn(C₄H₉)(C₂H₃)(C₂H₅)]⁺ m/z = 232 F1_unlabeled->F2_unlabeled - •C₄H₉ F3_unlabeled [Sn(C₂H₃)(C₂H₅)]⁺ m/z = 175 F2_unlabeled->F3_unlabeled - •C₄H₉

Caption: Fragmentation of Ethylated Tributyl(vinyl)tin.

G M_labeled [Sn(C₄H₉)₃(C₂D₃)(C₂H₅)]⁺• m/z = 349 F1_labeled [Sn(C₄H₉)₂(C₂D₃)(C₂H₅)]⁺ m/z = 292 M_labeled->F1_labeled - •C₄H₉ F4_labeled [Sn(C₄H₉)₃(C₂D₃)]⁺ m/z = 320 M_labeled->F4_labeled - •C₂H₅ F2_labeled [Sn(C₄H₉)(C₂D₃)(C₂H₅)]⁺ m/z = 235 F1_labeled->F2_labeled - •C₄H₉ F3_labeled [Sn(C₂D₃)(C₂H₅)]⁺ m/z = 178 F2_labeled->F3_labeled - •C₄H₉

Caption: Fragmentation of Ethylated Tributyl(vinyl-d3)tin.

Experimental Protocol: A General Workflow

The following protocol outlines a general procedure for the analysis of tributyl(vinyl)tin using a deuterated internal standard, derivatization, and GC-MS.

1. Sample Preparation and Spiking:

  • To an accurately measured aliquot of the sample matrix (e.g., water, sediment extract), add a known amount of the tributyl(vinyl-d3)tin internal standard solution.

2. Derivatization (Ethylation): [5][7]

  • Adjust the sample to a suitable pH (typically acidic to neutral).

  • Add a solution of sodium tetraethylborate (NaBEt₄) in an appropriate solvent (e.g., ethanol).

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature with agitation.

3. Extraction:

  • Extract the derivatized organotins into an organic solvent such as hexane or isooctane.

  • Concentrate the organic extract to a final volume suitable for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient program to ensure separation of the target analytes from matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. In SIM mode, monitor characteristic ions for both the native and deuterated compounds (refer to the table above). For tributyltin-d27, recommended monitoring ions for its ethylated derivative are m/z 281.1952 and 279.1946.[11]

5. Data Analysis:

  • Integrate the peak areas for the selected quantification ions of both the native tributyl(vinyl)tin and the deuterated internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Quantify the analyte concentration using a calibration curve constructed from standards prepared with the same concentration of internal standard and varying concentrations of the native analyte.

Conclusion

The use of tributyl(vinyl-d3)tin as an internal standard provides a robust and reliable method for the quantification of tributyl(vinyl)tin. Understanding the predictable mass shifts in the fragmentation patterns of the deuterated analogue is crucial for accurate method development and data interpretation. The primary fragmentation pathways involve the sequential loss of alkyl groups from the tin atom, with the deuterium label on the vinyl group providing a clear and consistent mass difference for the fragments that retain this moiety. This guide serves as a foundational resource for researchers employing these powerful analytical techniques in their work.

References

  • Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Organotin compounds. SCIEX. Available at: [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies. Available at: [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • Organotins in Sediment/Soil by GC with MS Detection. British Columbia Ministry of Environment and Climate Change Strategy. Available at: [Link]

  • An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction. University of Sri Jayewardenepura. Available at: [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Available at: [Link]

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. ResearchGate. Available at: [Link]

  • Determination of Tributyltin (TBT) in Marine Sediment using Pressurised Liquid Extraction - Gas Chromatography - Isotope Dilution Mass Spectrometry (PLE-GC-IDMS): Method Development. JRC Publications Repository. Available at: [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. PubMed. Available at: [Link]

  • Deuterium labelling by electrochemical splitting of heavy water. Energy Materials. Available at: [Link]

  • Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration. PubMed. Available at: [Link]

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to Mechanistic Elucidation: Utilizing Tributyl(vinyl)tin-d3 for Kinetic Isotope Effect Studies

In the intricate process of drug development and fundamental chemical research, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation. The ability to map the journey from re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug development and fundamental chemical research, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation. The ability to map the journey from reactant to product allows for the optimization of synthetic routes, the prediction of metabolic pathways, and the rational design of novel molecular entities. Among the most powerful tools for this purpose is the kinetic isotope effect (KIE), a subtle yet profound phenomenon that provides a window into the heart of a chemical transformation: the transition state.[1][2]

This guide provides an in-depth comparison of using a specific, deuterated probe—tributyl(vinyl)tin-d3—for KIE studies against other established methods of mechanistic investigation. We will explore the underlying principles, provide actionable experimental protocols, and present a framework for selecting the most appropriate technique for your research questions.

The Principle of the Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1][2] This effect is a consequence of the zero-point energy (ZPE) differences between bonds involving light and heavy isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step.

The magnitude of the primary KIE (kH/kD) provides insight into the transition state of the reaction. A large KIE (typically 6-10 for C-H/C-D bonds) suggests that the bond to the isotope is being significantly broken in the rate-determining step.[1] Conversely, a KIE close to unity implies that the bond is not broken in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or the steric environment of the transition state.[1][3]

Tributyl(vinyl)tin-d3: A Specialized Tool for Probing Vinyl Group Transformations

Tributyl(vinyl)tin is a versatile reagent in organic synthesis, often used in palladium-catalyzed cross-coupling reactions like the Stille coupling.[4][5][6][7] Its deuterated analog, tributyl(vinyl)tin-d3, where the three hydrogens on the vinyl group are replaced by deuterium, serves as an excellent probe for KIE studies of reactions involving the vinyl moiety.

Why Tributyl(vinyl)tin-d3?

  • Probing C-H Bond Activation: It is ideal for studying reactions where a C-H bond on the vinyl group is activated in the rate-determining step, such as in certain transition metal-catalyzed C-H functionalization reactions.

  • Mechanistic Insight into Coupling Reactions: In Stille couplings, while the C-Sn bond is the primary site of reaction, secondary KIEs can be measured using tributyl(vinyl)tin-d3 to understand the geometry and electronic environment of the transition state.

  • Radical Reactions: The tributyltin group is a well-known precursor for radical reactions, and the deuterated vinyl group can be used to probe the mechanism of subsequent radical additions or cyclizations.[8]

dot graph TD { subgraph Conceptual Basis of Primary KIE direction LR R_H [label="Reactant (C-H)"] -- "ΔG‡(H)" --> TS_H [label="Transition State"] R_D [label="Reactant (C-D)"] -- "ΔG‡(D)" --> TS_D [label="Transition State"]

}

Caption: Conceptual diagram of the primary kinetic isotope effect.

Experimental Protocol: Competitive KIE Measurement

Competitive KIE experiments, where a mixture of the deuterated and non-deuterated substrates compete for the reagent in the same flask, are generally more accurate than measuring rates in separate experiments.[9][10][11]

Objective: To determine the KIE for a hypothetical palladium-catalyzed cross-coupling reaction of an aryl halide with tributyl(vinyl)tin.

Materials:

  • Tributyl(vinyl)tin

  • Tributyl(vinyl)tin-d3[12][13]

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Reaction vials, syringes, and standard laboratory glassware

Procedure:

  • Prepare an Equimolar Stock Solution: Accurately weigh and dissolve equimolar amounts of tributyl(vinyl)tin and tributyl(vinyl)tin-d3 in anhydrous toluene to create a stock solution of known concentration.

  • Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, add the aryl halide, palladium catalyst, and internal standard to a reaction vial.

  • Initiate the Reaction: Add the equimolar stock solution of the tin reagents to the reaction vial via syringe.

  • Reaction Monitoring and Quenching:

    • Take an initial sample (t=0) immediately after mixing.

    • Allow the reaction to proceed to a low conversion (typically 10-20%). High conversions can lead to inaccuracies in the calculated KIE.[10]

    • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl).

  • Sample Analysis:

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the quenched reaction mixture by GC-MS to determine the relative amounts of the deuterated and non-deuterated products.

  • KIE Calculation: The KIE can be calculated from the ratio of the products at low conversion.

ParameterDescription
kH/kD The ratio of the rate constant for the reaction with the non-deuterated substrate to that of the deuterated substrate.
[P_H] / [P_D] The ratio of the concentration of the non-deuterated product to the deuterated product, as determined by GC-MS.
[SM_H]₀ / [SM_D]₀ The initial ratio of the non-deuterated to deuterated starting material (ideally 1).
f The fractional conversion of the reaction.

At low conversion, the KIE is approximately equal to the ratio of the products ([P_H] / [P_D]).

Comparative Analysis of Mechanistic Probes

While KIE studies with tributyl(vinyl)tin-d3 are powerful, they are one of several tools available to the modern chemist. The choice of method depends on the specific question being asked, the available resources, and the nature of the reaction system.

MethodPrincipleAdvantagesDisadvantages
KIE with Tributyl(vinyl)tin-d3 Measures the effect of isotopic substitution on reaction rate to probe bond-breaking/forming in the transition state.[1]Provides direct evidence for the involvement of a specific C-H bond in the rate-determining step. High precision is achievable with competitive experiments.[9]Requires synthesis of the deuterated substrate.[4][14] Interpretation can be complex if multiple steps have similar rates.[15][16]
Computational Chemistry (e.g., DFT) Models the potential energy surface of a reaction to identify transition states and intermediates. KIEs can be calculated theoretically.[17][18][19]Provides detailed structural and energetic information about the entire reaction pathway. Can predict KIEs and guide experimental design.[17][18]Accuracy is highly dependent on the level of theory and basis set used. Can be computationally expensive. Requires experimental validation.[20]
Hammett Plots (LFERs) Correlates the reaction rates of a series of substituted aromatic reactants with substituent constants (σ) to probe charge development in the transition state.[21][22]Relatively straightforward to implement experimentally. Provides information about the electronic nature of the transition state (e.g., build-up of positive or negative charge).[23][24]Only applicable to reactions with aromatic substrates. Non-linear plots can indicate a change in mechanism, but can also be difficult to interpret.[22][25]
In-situ Spectroscopic Monitoring (e.g., NMR, IR) Directly observes the formation of intermediates and products over the course of a reaction.Provides real-time information about the species present in the reaction mixture. Can identify transient intermediates.Intermediates may be present at concentrations below the detection limit. Complex spectra can be difficult to deconvolute.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

}

Caption: Decision-making workflow for selecting a mechanistic probe.

Conclusion and Future Outlook

The kinetic isotope effect, when studied with carefully designed probes like tributyl(vinyl)tin-d3, offers a high-resolution lens into the transition state of chemical reactions. It provides data that is often difficult to obtain through other means and serves as a critical benchmark for validating computational models.[20]

References

  • Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. (2022).
  • Understanding Kinetic Isotope Effects with Methyl Syring
  • Theoretical Analysis of Kinetic Isotope Effects on Proton Transfer Reactions between Substituted α-Methoxystyrenes and Substituted Acetic Acids. PMC.
  • A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. (2008). PMC.
  • A Computational Study of the Effect of Bending on Secondary Kinetic Isotope Effects in SN2 Transition States. (2005).
  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • Ab Initio Path-Integral Calculations of Kinetic and Equilibrium Isotope Effects on Base-Catalyzed RNA Transphosphoryl
  • Kinetic isotope effect. Wikipedia.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI.
  • Synthesis of Tributyl(vinyl)tin. Benchchem.
  • Hammett equ
  • Determination of Mechanism in Chemistry. csbsju.edu.
  • Lecture 15 - Hammett Plots for Electronic Effects. NPTEL.
  • Computational Replication of the Abnormal Secondary Kinetic Isotope Effects in a Hydride Transfer Reaction in Solution with a Motion Assisted H-Tunneling Model. (2014). The Journal of Organic Chemistry.
  • Competitive Kinetic Isotope Effects. Eugene E. Kwan.
  • Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzym
  • Vinyl tributyltin. Wikipedia.
  • Apparent Kinetic Isotope Effects for Multi-Step Steady-St
  • Secondary Deuterium Kinetic Isotope Effects in the Rotations of Alkenes and Allyl Radicals: Theory and Experiment. Journal of the American Chemical Society.
  • Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. (2020).
  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). University of California, Santa Barbara.
  • Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group.
  • Cas 7486-35-3,Tributyl(vinyl)tin. LookChem.
  • Apparent Kinetic Isotope Effects for Multi-Step Steady-State Reactions. (2025).
  • CAS 7486-35-3 Tributyl(vinyl)tin. Alfa Chemistry.
  • Tributyl(vinyl)tin 97 7486-35-3. Sigma-Aldrich.
  • Tri-n-butyl(vinyl-d3)tin. CLEARSYNTH.
  • Tributyl(vinyl)tin-d3, TRC 10 mg. Toronto Research Chemicals.
  • Tributyl(vinyl)tin. AMERICAN ELEMENTS.
  • Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor.
  • Tributyltin hydride (Tributylstannane), Tin hydrides. Organic Chemistry Portal.

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Validation

A Senior Application Scientist's Guide to Validating the Isotopic Purity of Commercial Tributyl(vinyl)tin-d3

Introduction: The Critical Role of Isotopic Purity in Modern Research In the landscape of contemporary scientific inquiry, particularly within drug development and mechanistic studies, the use of stable isotope-labeled c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotopic Purity in Modern Research

In the landscape of contemporary scientific inquiry, particularly within drug development and mechanistic studies, the use of stable isotope-labeled compounds is indispensable. These compounds, where one or more atoms are replaced by a heavier isotope, serve as powerful tracers in complex biological and chemical systems.[1] Tributyl(vinyl)tin-d3, a deuterated analogue of the widely used organostannane reagent, is a prime example. Its utility in applications such as Stille cross-coupling reactions for the synthesis of complex molecules is well-established.[2] However, the reliability of data derived from studies employing such labeled compounds is fundamentally dependent on their isotopic purity—the percentage of the compound that is indeed labeled with the desired isotope.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of mass spectrometry and Quantitative Nuclear Magnetic Resonance (qNMR) for the validation of commercial tributyl(vinyl)tin-d3. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why Validate Isotopic Purity?

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] For organotin compounds like tributyl(vinyl)tin, which can be thermally labile, derivatization is often a necessary precursor to GC analysis to enhance volatility and thermal stability.[4]

Experimental Protocol: GC-MS Analysis of Tributyl(vinyl)tin-d3

1. Sample Preparation and Derivatization:

  • Rationale: Direct injection of tributyl(vinyl)tin can lead to poor chromatographic performance and thermal degradation. Ethylation using sodium tetraethylborate (NaBEt4) is a robust and widely used derivatization method for organotin compounds, converting them into more volatile tetraalkyltin species.[4]

  • Protocol:

    • Accurately weigh approximately 1 mg of the commercial tributyl(vinyl)tin-d3 sample into a clean glass vial.

    • Dissolve the sample in 1 mL of a suitable organic solvent, such as methanol.

    • Add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate in ethanol.

    • Add 2 mL of an acetate buffer solution (pH 5.0).

    • Vortex the mixture for 30 seconds and allow it to react for 30 minutes at room temperature.

    • Add 1 mL of hexane and vortex for 1 minute to extract the derivatized (ethylated) organotin compounds.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A capillary GC column with a non-polar stationary phase provides excellent separation of the derivatized organotin compounds. Electron impact (EI) ionization is a standard method that generates reproducible fragmentation patterns, which are crucial for structural elucidation and quantification.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C held for 1 minute, then ramped to 250 °C at 10 °C/min, and held for 4 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM).

Data Analysis and Interpretation

The primary fragmentation pathway for tetraalkyltin compounds under EI conditions is the sequential loss of alkyl groups.[5][6] For the ethylated tributyl(vinyl)tin-d3, we expect to see a characteristic isotopic cluster for the tin atom. The key to determining isotopic purity lies in observing the mass-to-charge ratios of the fragment ions containing the vinyl group.

The expected key fragment is the [Sn(C4H9)2(CH=CD2)]+ ion and its isotopologues, which will show a mass shift depending on the number of deuterium atoms present.

Isotopologue Deuterium Count Expected Key Fragment Ion (m/z)
Unlabeled (d0)0[Sn(C4H9)2(C2H3)]+
Partially Labeled (d1)1[Sn(C4H9)2(C2H2D)]+
Partially Labeled (d2)2[Sn(C4H9)2(C2HD2)]+
Fully Labeled (d3)3[Sn(C4H9)2(C2D3)]+

Note: The exact m/z will depend on the tin isotope; the most abundant is 120Sn.

The isotopic purity is calculated by comparing the integrated peak areas of the extracted ion chromatograms for each isotopologue.

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Workflow for GC-MS Isotopic Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Tributyl(vinyl)tin-d3 B Dissolve in Solvent A->B C Add NaBEt4 for Ethylation B->C D React for 30 min C->D E Hexane Extraction D->E F Inject into GC-MS E->F G Separation on HP-5ms Column F->G H EI Ionization & Fragmentation G->H I Acquire Mass Spectra H->I J Extract Ion Chromatograms (d0, d1, d2, d3) I->J K Integrate Peak Areas J->K L Calculate Isotopic Purity K->L

Caption: Workflow for validating isotopic purity of tributyl(vinyl)tin-d3 using GC-MS.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary analytical method for determining the purity of substances.[7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] This allows for highly accurate quantification without the need for identical reference standards.

Advantages of qNMR for Isotopic Purity
  • Non-destructive: The sample can be recovered after analysis.

  • Positional Information: NMR provides information about the specific location of isotopes within the molecule.

  • High Accuracy: With proper experimental setup, qNMR can achieve high levels of accuracy and precision.[9]

  • No Derivatization Required: The sample can be analyzed directly.

Experimental Protocol: ¹H qNMR Analysis of Tributyl(vinyl)tin-d3

1. Sample Preparation:

  • Rationale: Accurate weighing and the use of a high-purity deuterated solvent are critical for accurate quantification. An internal standard is not strictly necessary for isotopic purity determination (as we compare signals within the same molecule), but can be included for chemical purity assessment.

  • Protocol:

    • Accurately weigh approximately 15-20 mg of the tributyl(vinyl)tin-d3 sample into a high-precision NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent, such as chloroform-d (CDCl3), containing a known concentration of a certified internal standard (e.g., maleic acid) if chemical purity is also being determined.

    • Gently mix to ensure complete dissolution.

2. ¹H NMR Data Acquisition:

  • Rationale: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion. Specific acquisition parameters must be set to ensure accurate integration.

  • Instrument Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified. This is crucial for full signal recovery and accurate integration. A typical value would be 30-60 seconds.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis and Interpretation

For tributyl(vinyl)tin-d3, the deuterium atoms replace the protons on the vinyl group. In a ¹H NMR spectrum, we would expect to see a significant reduction in the intensity of the signals corresponding to the vinyl protons. The isotopic purity can be determined by comparing the integral of the residual vinyl proton signals to the integral of a proton signal that is not deuterated, such as the protons on the butyl chains.[8]

Based on the known ¹H NMR spectrum of tributyl(vinyl)tin, the vinyl protons appear as a multiplet between 5.5 and 6.5 ppm, while the butyl protons appear upfield between 0.8 and 1.6 ppm.[10][11]

Calculation of Isotopic Purity:

  • Integrate the residual signal for the vinyl protons (let's call this I_vinyl).

  • Integrate a well-resolved signal from the butyl group, for example, the terminal methyl (CH3) protons (let's call this I_butyl).

  • Normalize the integrals based on the number of protons they represent in the unlabeled molecule (3 vinyl protons, 9 terminal methyl protons).

    • Normalized vinyl integral = I_vinyl / 3

    • Normalized butyl integral = I_butyl / 9

  • The percentage of the unlabeled species is then:

    • % Unlabeled (d0) = (Normalized vinyl integral / Normalized butyl integral) x 100

  • The isotopic purity is:

    • Isotopic Purity (%) = 100 - % Unlabeled (d0)

This calculation assumes that the partially deuterated species (d1, d2) contribute negligibly to the residual proton signal, which is a reasonable assumption for high-purity commercial products.

Workflow for qNMR Isotopic Purity Validation

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately Weigh Sample B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum (High-Field Spectrometer) C->D E Set Quantitative Parameters (Long Relaxation Delay) D->E F Process Spectrum (Phasing, Baseline Correction) E->F G Integrate Residual Vinyl and Butyl Proton Signals F->G H Normalize Integrals G->H I Calculate % Unlabeled H->I J Determine Isotopic Purity I->J

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